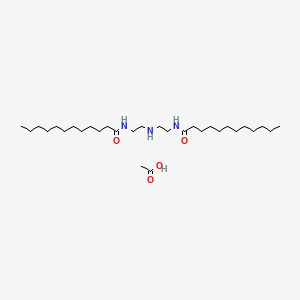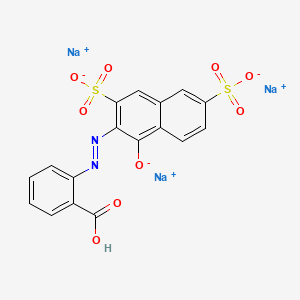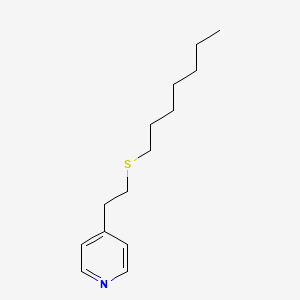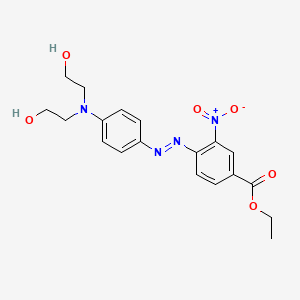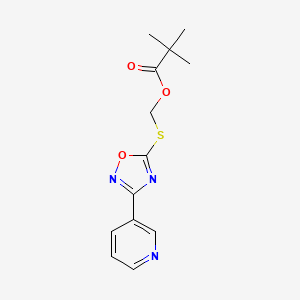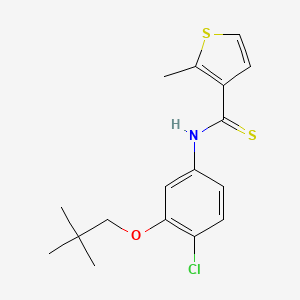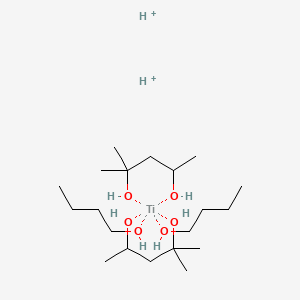
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime is a chemical compound with the molecular formula C23H39NO2 and a molecular weight of 361.56126 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methyl group, and an oxime functional group attached to a long aliphatic chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime typically involves the reaction of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime involves its interaction with molecular targets and pathways in biological systems. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may also interact with cell membranes and proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime can be compared with similar compounds such as:
1-(2-Hydroxy-4-methylphenyl)ethanone oxime: This compound has a shorter aliphatic chain and different physical properties.
1-(2-Hydroxy-5-methylphenyl)ethanone oxime: This compound has a different position of the methyl group, affecting its reactivity and applications.
1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime: This compound has a different chain length, influencing its solubility and stability
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
85586-87-4 |
|---|---|
Molekularformel |
C23H39NO2 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2-[(Z)-N-hydroxy-C-(13-methyltetradecyl)carbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C23H39NO2/c1-19(2)14-12-10-8-6-4-5-7-9-11-13-15-22(24-26)21-17-16-20(3)18-23(21)25/h16-19,25-26H,4-15H2,1-3H3/b24-22- |
InChI-Schlüssel |
WBGYECHEZSDHDH-GYHWCHFESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C(=N\O)/CCCCCCCCCCCCC(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NO)CCCCCCCCCCCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


